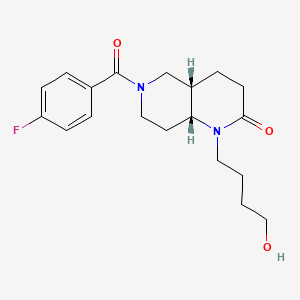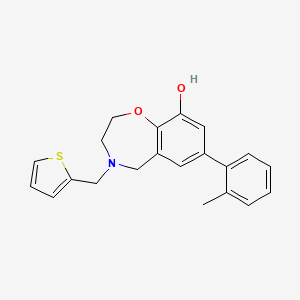![molecular formula C18H15N3O2S B5406054 2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B5406054.png)
2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THN201 and is a member of the nicotinonitrile family. THN201 has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In
作用機序
The mechanism of action of THN201 is not fully understood. However, studies have suggested that THN201 exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. THN201 has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
THN201 has been shown to possess a range of biochemical and physiological effects. Studies have shown that THN201 can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. THN201 has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, THN201 has been shown to reduce oxidative stress and inflammation in the brain, which may have potential therapeutic applications in neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of THN201 is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, THN201 has been shown to possess a range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of THN201 is its limited solubility in water, which may pose challenges for in vivo experiments.
将来の方向性
There are several future directions for THN201 research. One potential area of research is the development of THN201 as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, THN201 may have potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Moreover, THN201 may have potential neuroprotective applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to elucidate the mechanism of action of THN201 and to optimize its pharmacological properties for potential clinical use.
Conclusion:
In conclusion, THN201 is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THN201 possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to modulate various signaling pathways. THN201 has several advantages for laboratory experiments, including its simple synthesis method and promising biological activities. However, THN201 also has limitations, including its limited solubility in water. Further research is needed to explore the potential therapeutic applications of THN201 and to optimize its pharmacological properties for potential clinical use.
合成法
The synthesis of THN201 involves the reaction of 2-amino-4-chloro-6-(2-thienyl)nicotinonitrile with 2-(2-hydroxyethoxy)phenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of THN201 as a white solid with a molecular weight of 392.4 g/mol.
科学的研究の応用
THN201 has been extensively studied for its potential therapeutic applications. Studies have shown that THN201 possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, THN201 has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Moreover, THN201 has been found to be neuroprotective by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c19-11-14-13(12-4-1-2-5-16(12)23-8-7-22)10-15(21-18(14)20)17-6-3-9-24-17/h1-6,9-10,22H,7-8H2,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTZPODDYZZELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-({2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5405981.png)
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![2-[1-(5-quinolinylcarbonyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5406006.png)

![N-[2-(3-methylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5406016.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5406022.png)
![2-chloro-N-[2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethyl]benzamide dihydrochloride](/img/structure/B5406026.png)
![(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5406046.png)
![5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406064.png)
![{2-oxo-2-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}amine dihydrochloride](/img/structure/B5406071.png)

